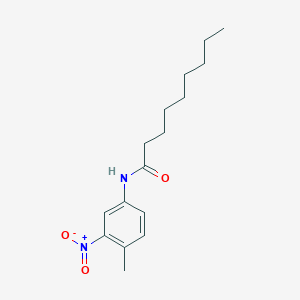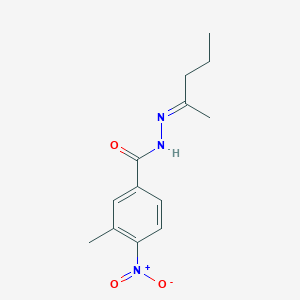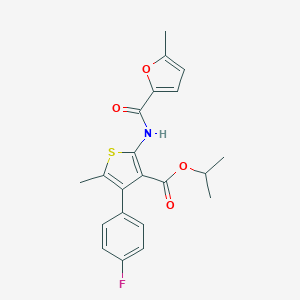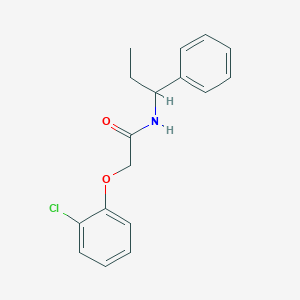![molecular formula C21H19NO3S B450848 methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B450848.png)
methyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate is a complex organic compound that features a biphenyl group, a thiophene ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the biphenyl ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-[([1,1’-biphenyl]-4-ylcarbonyl)amino]-5-ethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobic interactions, while the thiophene ring contributes to its electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H19NO3S |
|---|---|
Molecular Weight |
365.4g/mol |
IUPAC Name |
methyl 5-ethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO3S/c1-3-17-13-18(21(24)25-2)20(26-17)22-19(23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
ULIWPYKONFPRIH-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(SEC-BUTYL)PHENYL]-N'-(4-CHLOROPHENYL)UREA](/img/structure/B450765.png)
![N-[1-(4-ethylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B450766.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B450767.png)
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]propanohydrazide](/img/structure/B450768.png)

![3-hydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B450770.png)


![N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-3-NITROBENZAMIDE](/img/structure/B450777.png)
![methyl 3-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B450780.png)
![N-{3-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-chloro-2-thiophenecarboxamide](/img/structure/B450781.png)

![2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B450784.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450789.png)
